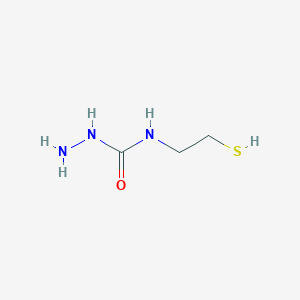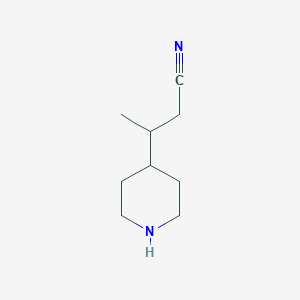
3-(Piperidin-4-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yl)butanenitrile is an organic compound that features a piperidine ring, a butanenitrile chain, and a nitrile group. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals . The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 4-piperidone with butanenitrile in the presence of a reducing agent such as sodium borohydride . Another method includes the use of palladium-catalyzed hydrogenation to reduce the nitrile group to an amine, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are preferred due to their efficiency and cost-effectiveness . The reaction conditions typically include high pressure and temperature to ensure complete conversion of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity . This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with similar biological activity.
4-Piperidone: A precursor in the synthesis of 3-(Piperidin-4-yl)butanenitrile.
Butanenitrile: Shares the nitrile group but lacks the piperidine ring.
Uniqueness
This compound is unique due to its combination of the piperidine ring and the nitrile group, which provides a versatile scaffold for the development of various bioactive compounds . Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research further highlight its significance .
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
3-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
OOTGDXWBRMXYFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

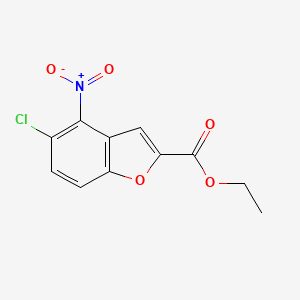
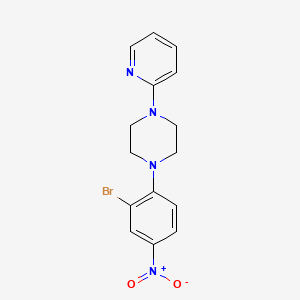
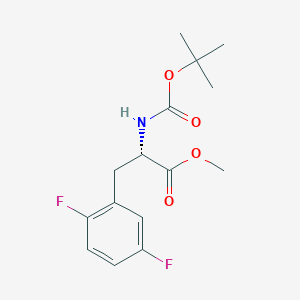

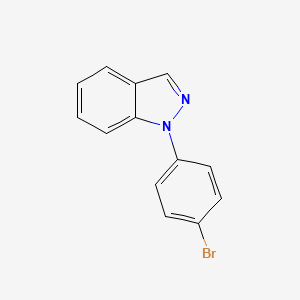
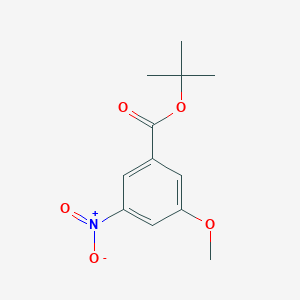
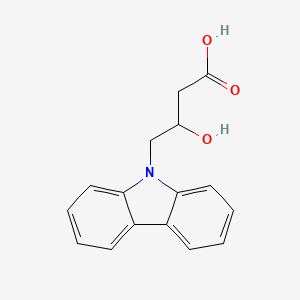
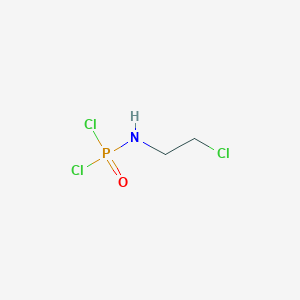
![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)
